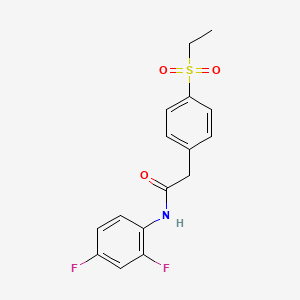

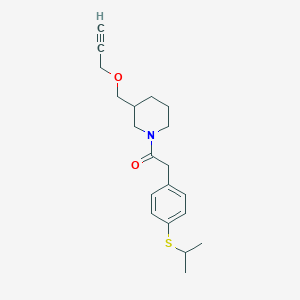

![molecular formula C7H12ClNO3 B2365998 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2230799-00-3](/img/structure/B2365998.png)

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of bicyclo[2.1.1]hexane, a saturated bicyclic structure that is increasingly being incorporated into newly developed bio-active compounds . The bicyclo[2.1.1]hexane structure is still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as the compound , involves an efficient and modular approach . This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of this compound is based on the bicyclo[2.1.1]hexane structure, which is a type of polycyclic molecule . Polycyclic molecules are characterized by multiple cyclic structures sharing common carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2+2] cycloaddition, which is a type of photochemical reaction . This reaction is part of the strategy used to access new building blocks for the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .Aplicaciones Científicas De Investigación

Bioanalysis in Neuroscience Research

(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY379268, a group II metabotropic glutamate receptor agonist, is used in neuroscience research. It serves as a model compound in studies evaluating antipsychotic drugs for schizophrenia treatment. A novel method for determining LY379268 in rat plasma using derivatization liquid chromatography/mass spectrometry is developed for better understanding its bioanalytical aspects in neuroscience research (Benitex et al., 2014).

Synthesis for Medicinal Chemistry

The synthesis of 2-azabicyclo[2.1.1]hexane hydrochloride (1·HCl) provides valuable insights into its application in medicinal chemistry. A batchwise, multigram preparation was developed, yielding 195 grams of material. This synthesis showcases its potential as a building block in medicinal chemistry, particularly due to its unique bicyclic nature and conformational constraints (Liao et al., 2016).

Potential as Neuroprotective Drug

Methyl 2-(methoxycarbonyl) -2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate (MMMHC), developed as a potential neuroprotective drug, was labeled with C-11. Positron Emission Tomography (PET) studies showed that it accumulates mainly in the cortical brain areas after intravenous administration, indicating its significance in neuroprotective research (Yu et al., 2003).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It’s known that the compound is a bicyclic structure . Bicyclic structures have been shown to interact with various biological targets through different mechanisms, such as binding to active sites or allosteric modulation . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

It’s known that bicyclic structures like this compound can influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from changes in cellular signaling to alterations in metabolic processes.

Pharmacokinetics

It’s known that the compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract. Its distribution, metabolism, and excretion in the body are subjects of ongoing research.

Result of Action

Given its bicyclic structure, it’s possible that it could have a variety of effects at the molecular and cellular levels, depending on its specific targets and mode of action .

Propiedades

IUPAC Name |

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h1-4,8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRQHCCXIRSHCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(OC2)CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230799-00-3 |

Source

|

| Record name | 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

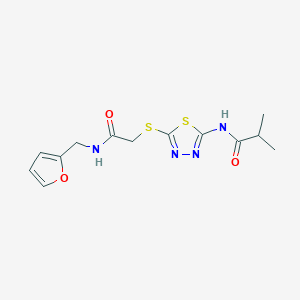

![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)

![(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2365919.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2365922.png)

![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)

![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2365924.png)

![Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2365926.png)

![4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365929.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)